8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid
Description
Properties
CAS No. |
21552-84-1 |
|---|---|
Molecular Formula |
C14H9NO5S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
8-amino-9,10-dioxoanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)14(17)12-8(13(7)16)4-2-6-10(12)21(18,19)20/h1-6H,15H2,(H,18,19,20) |
InChI Key |
UEZJOQCWOFDUOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid typically involves the nitration of anthracene followed by reduction and sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final sulfonation step is carried out using fuming sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and sulfonic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Anthracene Core
Table 1: Key Structural Differences and Properties
Functional Implications of Substituents
- Amino Groups (-NH₂): Enhance electron density, enabling electrophilic substitution reactions. The 8-amino derivative exhibits stronger hydrogen bonding compared to nitro-substituted analogues, influencing solubility and crystallinity .
- Nitro derivatives (e.g., CAS 82-50-8) are precursors for amine synthesis via reduction but pose higher toxicity risks .
- Sulfonic Acid Groups (-SO₃H) : Improve water solubility and thermal stability. Positional isomerism (e.g., C2 vs. C1/C7 sulfonation) affects acidity and metal chelation capacity .
- Sodium Salts (-SO₃Na) : Used in dye formulations (e.g., Imperial Blue 2656) for enhanced solubility in aqueous media .
Material Science
- Disulfonic acid derivatives (CAS 14395-08-5) form stable ionic complexes with metals, useful in wastewater treatment and catalysis .
Biological Activity
8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid (CAS No. 21552-84-1) is a compound with potential biological activities that have been the subject of various studies. With the molecular formula C14H9NO5S, it is characterized by its unique anthracene structure, which contributes to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H9NO5S |
| Molecular Weight | 285.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 21552-84-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonic acid group enhances its solubility in biological fluids, facilitating interactions with proteins and nucleic acids. The dioxoanthracene structure may also allow for intercalation into DNA, potentially influencing gene expression and cellular processes.
Biological Activities
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
- Antioxidant Properties : The compound has been reported to possess antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.
Case Study 2: Antioxidant Activity
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods indicated that the compound showed a dose-dependent increase in antioxidant activity. At concentrations of 100 µg/mL, it achieved approximately 70% radical scavenging efficiency.
Case Study 3: Anti-inflammatory Potential
Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 cytokines, suggesting a potential role in mitigating inflammatory responses.
Q & A
Basic Question: What are the standard synthetic routes for 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid?
Methodological Answer:
The synthesis typically involves sulfonation of anthraquinone derivatives followed by regioselective amination. A common precursor is 9,10-dihydro-9,10-dioxoanthracene, which undergoes sulfonation at the 1- or 2-position using oleum or sulfur trioxide. Subsequent amination with ammonia or substituted amines introduces the amino group. For example, the sodium salt derivative (CAS 131-08-8) is synthesized via sulfonation followed by neutralization with sodium hydroxide . Key intermediates like 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (used in Acid Blue 62) highlight the role of sequential substitution reactions .
Basic Question: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can resolve aromatic protons and substituent effects, particularly for sulfonate and amino groups. For example, the sodium salt (CAS 131-08-8) shows distinct shifts for sulfonate protons at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., CHKOS for the potassium salt, MW 328.38) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is effective for purity analysis. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
Basic Question: What are the primary research applications of this compound?
Methodological Answer:
It serves as a critical intermediate in dye chemistry, particularly for anthraquinone-based acid dyes (e.g., Acid Blue 40 and 62) . The sulfonate group enhances water solubility, enabling textile dyeing applications. Derivatives like the potassium salt (CAS 30845-78-4) are precursors for chlorinated anthraquinones used in high-performance pigments .
Advanced Question: How do pH and temperature affect the stability of this compound and its salts?
Methodological Answer:
- pH Stability : The sulfonate group is stable under acidic conditions (pH 2–6) but may hydrolyze in strong alkali (pH > 10). Sodium salts (e.g., CAS 131-08-8) show optimal stability at pH 4–7 .
- Thermal Stability : Decomposition occurs above 250°C, with TGA showing mass loss corresponding to sulfonate group elimination. Differential scanning calorimetry (DSC) can identify phase transitions .
- Experimental Design : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring via HPLC and FTIR for degradation products .
Advanced Question: What is the role of substituent electronic effects on the compound’s optical and redox properties?
Methodological Answer:
Electron-withdrawing groups (e.g., -NO, -SOH) redshift absorption maxima (λ) due to enhanced conjugation. For example, Acid Blue 40 (λ 590 nm) incorporates acetylated amino groups that stabilize charge-transfer transitions . Cyclic voltammetry reveals redox potentials correlated with substituent Hammett constants. Computational modeling (DFT) can predict HOMO-LUMO gaps and excited-state behavior .
Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Comparison : Contrast studies like Environment Canada’s chronic toxicity tests on Fathead minnows (LC = 2.1 mg/L) with conflicting industrial data .
- Methodological Controls : Standardize test conditions (e.g., pH 7.0, 25°C) and use certified reference materials.
- Mechanistic Studies : Investigate metabolites (e.g., sulfonated byproducts) via LC-MS/MS to identify toxicophores .
Advanced Question: What strategies improve regioselective amination during synthesis?
Methodological Answer:
- Catalytic Approaches : Use Cu(I) catalysts to direct amination to the 8-position, minimizing byproducts .
- Protecting Groups : Temporarily block reactive sites (e.g., sulfonate groups) with tert-butyl esters to enhance amino group selectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics and regioselectivity .
Method Development: How to optimize HPLC analysis for trace quantification in environmental samples?
Methodological Answer:
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : ESI-MS/MS in negative ion mode (m/z 310 for [M-H]).
- Validation : Achieve LOQ of 0.1 µg/L with RSD < 5% .
Mechanistic Study: What are the key pathways in dye-binding to cellulose fibers?
Methodological Answer:
The sulfonate group facilitates electrostatic interactions with protonated cellulose hydroxyls. Kinetic studies using quartz crystal microbalance (QCM) show binding follows Langmuir isotherms. Competitive binding assays with NaCl reveal ion-exchange mechanisms dominate at pH < 7 .
Environmental Analysis: How to detect trace amounts in aquatic ecosystems?
Methodological Answer:
- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges.
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for transitions like m/z 310 → 212 .
- QA/QC : Spike recovery tests (85–110%) and isotope-labeled internal standards (e.g., C-analogue) ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
